molecular formula C25H18F3NO5 B3583152 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide

2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3583152
M. Wt: 469.4 g/mol
InChI Key: PWEKBRDFDAREJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: The phenoxy and acetamide groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.

Scientific Research Applications

2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of the chromen-4-one core with phenoxy and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3NO5/c1-15-6-8-16(9-7-15)34-22-13-33-21-12-17(10-11-18(21)24(22)31)32-14-23(30)29-20-5-3-2-4-19(20)25(26,27)28/h2-13H,14H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEKBRDFDAREJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.